molecular formula C9H7NO4 B7806398 trans-P-nitrocinnamic acid

trans-P-nitrocinnamic acid

Cat. No. B7806398
M. Wt: 193.16 g/mol
InChI Key: XMMRNCHTDONGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06576627B1

Procedure details

The ethyl 3-(4-nitrophenyl)acrylate (512.8 mg) obtained in the above step (a) was dissolved in dioxane (5.1 ml), and the solution was added with 5 N sodium hydroxide (2.78 ml) and stirred at room temperature for 3.5 hours. Separation and extraction with diethyl ether was made to remove impurities, and then 5 N hydrochloric acid was added to the aqueous layer to reduce the pH to 2. The precipitated crystals were collected by filtration to obtain 3-(4-nitrophenyl)acrylic acid (270.1 mg, 60.3%).
Quantity
512.8 mg
Type
reactant
Reaction Step One
Quantity
2.78 mL
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[CH:11][C:12]([O:14]CC)=[O:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].[OH-].[Na+]>O1CCOCC1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:10]=[CH:11][C:12]([OH:14])=[O:13])=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
512.8 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=CC(=O)OCC
Step Two
Name
Quantity
2.78 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5.1 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Separation and extraction with diethyl ether
CUSTOM
Type
CUSTOM
Details
to remove impurities
ADDITION
Type
ADDITION
Details
5 N hydrochloric acid was added to the aqueous layer
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 270.1 mg
YIELD: PERCENTYIELD 60.3%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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